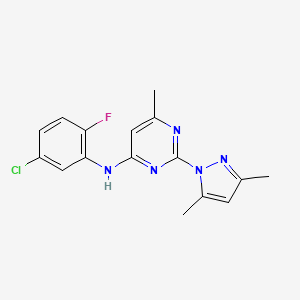
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is a labeled compound used primarily in scientific research. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical and research applications, including metabolic studies and environmental research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid typically involves the reaction of labeled 1,2,4-triazole with acetic acid derivatives. One common method includes the alkylation of 1,2,4-triazole with bromoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this labeled compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity required for research applications .
化学反应分析
Types of Reactions
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a wide range of triazole derivatives .
科学研究应用
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in environmental research to study the fate and transport of chemicals
作用机制
The mechanism of action of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The labeled isotopes allow for precise tracking of the compound within biological systems. The triazole ring can interact with various enzymes and receptors, influencing biochemical pathways and providing insights into metabolic processes .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound, widely used in pharmaceuticals and agrochemicals.
3-amino-1,2,4-triazole: Another derivative with applications in herbicides and research.
1,2,4-Triazole-3,5-13C2-1,2,4-15N3: A closely related labeled compound used in similar research applications
Uniqueness
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes. This labeling enhances its utility in precise analytical techniques, making it a valuable tool in various scientific fields .
属性
分子式 |
C4H5N3O2 |
|---|---|
分子量 |
132.07 g/mol |
IUPAC 名称 |
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9)/i2+1,3+1,5+1,6+1,7+1 |
InChI 键 |
RXDBSQXFIWBJSR-BGEOFTRISA-N |
手性 SMILES |
[13CH]1=[15N][15N]([13CH]=[15N]1)CC(=O)O |
规范 SMILES |
C1=NN(C=N1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


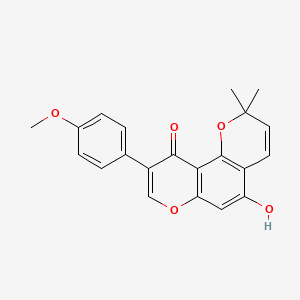

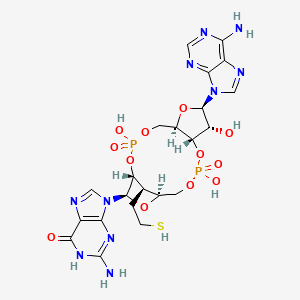
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)


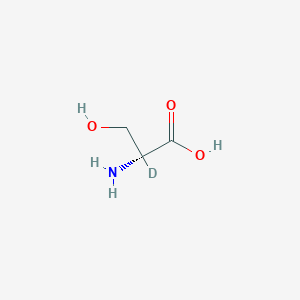
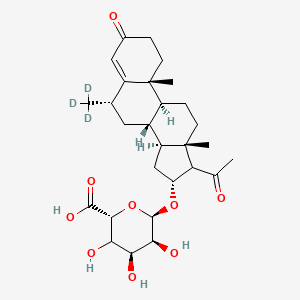


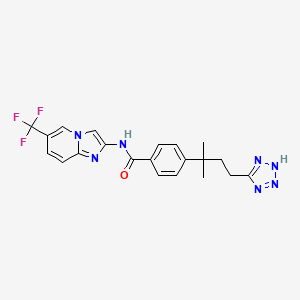
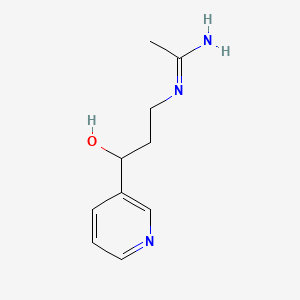
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)
